molecular formula C4H6Na2O6 B1599268 Sodium maleate hydrate CAS No. 53172-74-0

Sodium maleate hydrate

Cat. No.: B1599268
CAS No.: 53172-74-0
M. Wt: 196.07 g/mol
InChI Key: IBVHJKDBSOUFSS-SQDRRJMKSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium maleate hydrate can be synthesized through the neutralization of maleic acid with sodium hydroxide. The reaction typically involves dissolving maleic acid in water and gradually adding sodium hydroxide while maintaining a controlled pH. The resulting solution is then evaporated to obtain this compound crystals .

Industrial Production Methods: In industrial settings, this compound is produced by reacting maleic anhydride with sodium hydroxide. This process involves the hydrolysis of maleic anhydride to form maleic acid, which is then neutralized with sodium hydroxide to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium maleate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium maleate hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium maleate hydrate involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and affecting enzyme activity. In industrial applications, it promotes adhesion by forming strong bonds with substrates such as metals and polymers .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring precise pH control and metal ion chelation .

Properties

CAS No.

53172-74-0

Molecular Formula

C4H6Na2O6

Molecular Weight

196.07 g/mol

IUPAC Name

disodium;(Z)-but-2-enedioate;dihydrate

InChI

InChI=1S/C4H4O4.2Na.2H2O/c5-3(6)1-2-4(7)8;;;;/h1-2H,(H,5,6)(H,7,8);;;2*1H2/q;2*+1;;/p-2/b2-1-;;;;

InChI Key

IBVHJKDBSOUFSS-SQDRRJMKSA-L

SMILES

C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+]

Isomeric SMILES

C(=C\C(=O)[O-])\C(=O)[O-].O.O.[Na+].[Na+]

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].O.O.[Na+].[Na+]

Key on ui other cas no.

25880-69-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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